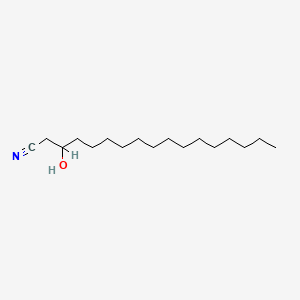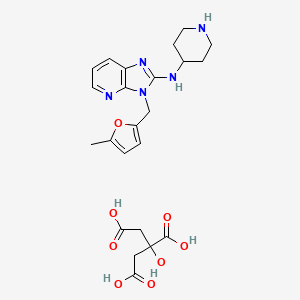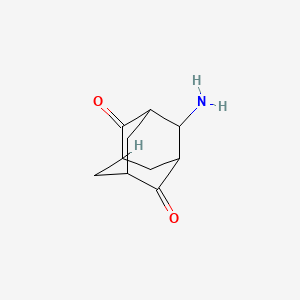
4-Aminoadamantane-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminotricyclo(3.3.1.13.7)decane-2,6-dione is a complex organic compound with a unique tricyclic structure. It is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminotricyclo(3.3.1.13.7)decane-2,6-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of 4-Aminotricyclo(3.3.1.13.7)decane-2,6-dione may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems .
化学反応の分析
Types of Reactions
4-Aminotricyclo(3.3.1.13.7)decane-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of 4-Aminotricyclo(3.3.1.13.7)decane-2,6-dione typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds .
科学的研究の応用
4-Aminotricyclo(3.3.1.13.7)decane-2,6-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
作用機序
The mechanism by which 4-Aminotricyclo(3.3.1.13.7)decane-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, ultimately affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Adamantane-2,6-dione: This compound shares a similar tricyclic structure but lacks the amino group present in 4-Aminotricyclo(3.3.1.13.7)decane-2,6-dione.
Tricyclo(3.3.1.13.7)decane-2,6-dione: Another related compound, differing primarily in the absence of the amino group.
Uniqueness
4-Aminotricyclo(3.3.1.13.7)decane-2,6-dione is unique due to its amino group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for specific applications where these properties are advantageous .
特性
CAS番号 |
56728-08-6 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
4-aminoadamantane-2,6-dione |
InChI |
InChI=1S/C10H13NO2/c11-8-6-2-4-1-5(10(6)13)3-7(8)9(4)12/h4-8H,1-3,11H2 |
InChIキー |
OEMGRMCFMZXXCZ-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3C(C(C2=O)CC1C3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


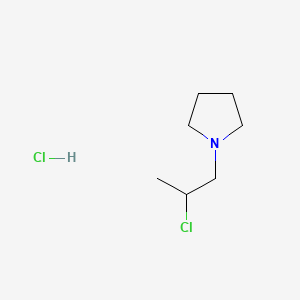
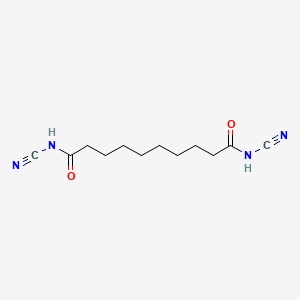
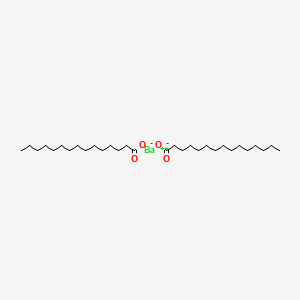
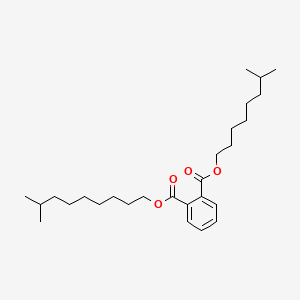


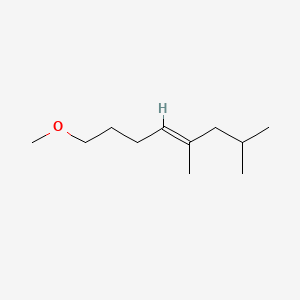

![3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12646965.png)


